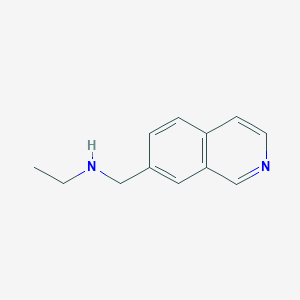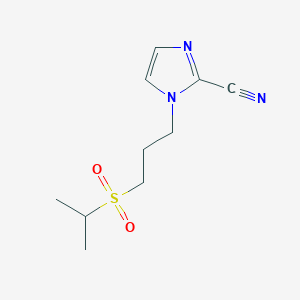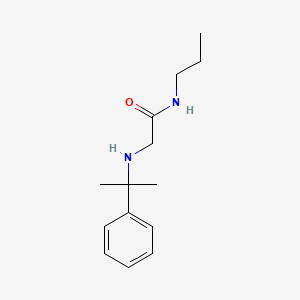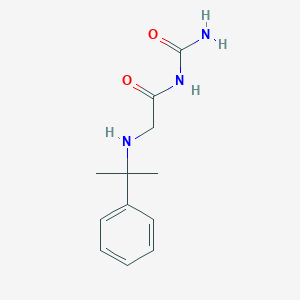![molecular formula C12H15BrFNO2 B7049297 N-[(2-bromo-5-fluorophenyl)methyl]-1,4-dioxepan-6-amine](/img/structure/B7049297.png)
N-[(2-bromo-5-fluorophenyl)methyl]-1,4-dioxepan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-bromo-5-fluorophenyl)methyl]-1,4-dioxepan-6-amine is an organic compound that features a unique combination of a bromine and fluorine-substituted phenyl group attached to a dioxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-fluorophenyl)methyl]-1,4-dioxepan-6-amine typically involves the following steps:
Formation of the Phenyl Intermediate: The starting material, 2-bromo-5-fluorobenzyl chloride, is reacted with a suitable amine under basic conditions to form the corresponding amine derivative.
Cyclization: The amine derivative is then subjected to cyclization with a dioxepane precursor under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-fluorophenyl)methyl]-1,4-dioxepan-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization and Ring-Opening: The dioxepane ring can undergo cyclization or ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while oxidation and reduction can yield different functionalized compounds.
Scientific Research Applications
N-[(2-bromo-5-fluorophenyl)methyl]-1,4-dioxepan-6-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound can be employed in studies investigating its biological activity and potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-fluorophenyl)methyl]-1,4-dioxepan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance binding affinity and selectivity towards these targets. The dioxepane ring may also play a role in modulating the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-fluorophenyl derivatives: These compounds share the same phenyl substitution pattern and may exhibit similar reactivity and applications.
Dioxepane derivatives: Compounds containing the dioxepane ring can have comparable chemical properties and uses.
Uniqueness
N-[(2-bromo-5-fluorophenyl)methyl]-1,4-dioxepan-6-amine is unique due to the combination of its phenyl substitution pattern and the presence of the dioxepane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-bromo-5-fluorophenyl)methyl]-1,4-dioxepan-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c13-12-2-1-10(14)5-9(12)6-15-11-7-16-3-4-17-8-11/h1-2,5,11,15H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJMCEOJDICELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)NCC2=C(C=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-bicyclo[3.1.0]hexanyl)-3-fluoroazetidine-1-carboxamide](/img/structure/B7049217.png)
![2-nitro-N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B7049223.png)

![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B7049233.png)
![N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7049238.png)
![2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile](/img/structure/B7049248.png)


![1-[2-(4-Methyl-2-oxo-1,3-thiazol-3-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7049257.png)
![1-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7049261.png)
![2-Methyl-2-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]propane-1,3-diol](/img/structure/B7049267.png)


![4-Hydroxy-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7049295.png)
